I-BOP
Overview
Description
I-BOP, also known as (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a potent agonist for the thromboxane A2 receptor (TP). It has a molecular formula of C23H29IO5 and a molecular weight of 512.4 g/mol . This compound is primarily used in scientific research to study platelet aggregation and vascular smooth muscle contraction .
Mechanism of Action
Target of Action
I-BOP, also known as (Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid, is an agonist for the thromboxane A2 receptor (TP) . The TP receptor plays a crucial role in platelet aggregation and vascular smooth muscle contraction .
Mode of Action
This compound interacts with the TP receptor, promoting proliferation through the activation of the PI3K pathway in vascular smooth muscle . This interaction leads to the activation of the MAP kinase and stimulates tyrosine phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K signaling pathway . Activation of this pathway promotes cell proliferation. Additionally, this compound has a dose-dependent biphasic effect on the excitatory postsynaptic potential (e.p.s.p.) in hippocampal neurons .
Result of Action
This compound’s activation of the TP receptor and subsequent stimulation of the PI3K pathway leads to increased cell proliferation in vascular smooth muscle . Additionally, it has a dose-dependent biphasic effect on the excitatory postsynaptic potential (e.p.s.p.) in hippocampal neurons . At low concentrations, it enhances synaptic transmission by increasing neurotransmitter release. At high concentrations, it inhibits excitatory synaptic transmission through the reduction of membrane input resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-BOP involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like iodine and phosphonium salts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
I-BOP undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the iodophenoxy group
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
I-BOP is widely used in scientific research due to its potent agonist activity at the thromboxane A2 receptor. Some of its key applications include:
Chemistry: Used as a reference compound in the study of thromboxane A2 receptor agonists.
Biology: Employed in research on platelet aggregation and vascular smooth muscle contraction.
Medicine: Investigated for its potential therapeutic effects in conditions involving platelet aggregation and vascular smooth muscle disorders.
Industry: Utilized in the development of new drugs targeting the thromboxane A2 receptor .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to I-BOP include:
U-46619: Another thromboxane A2 receptor agonist with similar biological activities.
SQ 29,548: A thromboxane A2 receptor antagonist used in comparative studies with this compound
Uniqueness
This compound is unique due to its high potency and specificity for the thromboxane A2 receptor, with a dissociation constant (KD) of 0.61 nM. This makes it a valuable tool in research for studying the thromboxane A2 receptor and its associated pathways .
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMSCHBODMWON-HBHIRWTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29IO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of I-BOP?
A1: this compound primarily targets the Thromboxane A2 receptor (TP) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of this compound binding to TP?
A2: this compound binding to TP initiates a cascade of signaling events, including:
- Activation of phospholipase C (PLC): Leading to increased phosphoinositide (PI) turnover and intracellular calcium mobilization [, ].
- Activation of protein kinase C (PKC): Implicated in receptor phosphorylation and desensitization [, ].
- Activation of the extracellular signal-regulated kinase (ERK) pathway: Involved in cell proliferation and transformation [, ].
- Activation of YAP/TAZ proteins: Key downstream effectors of the Hippo signaling pathway, promoting VSMC migration and proliferation [].
- Induction of Nurr1 expression: An orphan nuclear receptor implicated in cell proliferation, differentiation, and apoptosis [].
- Increased expression of matrix metalloproteinases (MMPs): Contributing to cancer cell invasion [].
- Induction of monocyte chemoattractant protein-1 (MCP-1) expression: Facilitating macrophage recruitment and promoting cancer cell invasion [].
Q3: Does this compound interact with other targets besides TP?
A3: While this compound primarily targets TP, some studies suggest potential interactions with other targets. For example, high concentrations of this compound have been shown to inhibit platelet aggregation induced by various agents, suggesting potential interactions with the fibrinogen binding site on the platelet GPIIb/IIIa receptor []. Further research is needed to fully elucidate these potential interactions.
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